2-Naphthol-3,6,8-trisulfonic acid

Description

Molecular Architecture and Isomeric Considerations

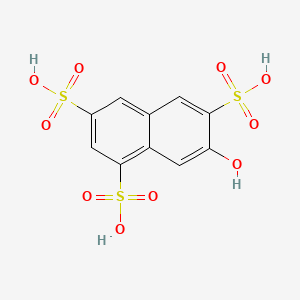

2-Naphthol-3,6,8-trisulfonic acid (CAS 6259-66-1) is a polyfunctional aromatic compound characterized by a naphthalene backbone substituted with one hydroxyl (-OH) and three sulfonic acid (-SO₃H) groups. Its systematic IUPAC name, 7-hydroxynaphthalene-1,3,6-trisulfonic acid , reflects the positions of these substituents on the fused benzene rings. The molecular formula is C₁₀H₈O₁₀S₃ , with a molecular weight of 384.36 g/mol .

Key Structural Features:

- Naphthalene Core : The compound’s backbone consists of two fused benzene rings, with substituents at positions 1, 3, 6, and 7 (Figure 1).

- Sulfonic Acid Groups : Three -SO₃H groups at positions 1, 3, and 6 introduce strong electron-withdrawing effects, significantly influencing the compound’s acidity and solubility.

- Hydroxyl Group : A single -OH group at position 7 contributes to hydrogen bonding and intermolecular interactions.

Isomeric Considerations:

Isomerism in trisulfonated naphthols arises from variations in sulfonic acid group positioning. For example:

- 1,3,5-Trisulfonic acid (CAS 6654-64-4) differs in sulfonic group placement, altering electronic properties and reactivity.

- 1,3,6-Trisulfonic acid (this compound) exhibits distinct solubility and crystallinity due to the symmetric distribution of sulfonic groups on the naphthalene ring.

Comparative studies of isomers reveal that the 1,3,6 configuration enhances aqueous solubility due to balanced charge distribution, whereas 1,3,5 isomers may exhibit lower stability under acidic conditions.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound remains limited, insights can be drawn from related sulfonated naphthalenes. For instance, the trisodium salt of this compound (CAS 53683-45-7) has been characterized, revealing a planar naphthalene core with sulfonate groups extending outward to minimize steric hindrance.

Key Crystallographic Observations:

- Bond Lengths : Sulfonic acid groups introduce bond elongation in adjacent C-S bonds (~1.76 Å), consistent with electron delocalization.

- Torsional Angles : The hydroxyl group at position 7 forms intramolecular hydrogen bonds with nearby sulfonic oxygen atoms, stabilizing the conformation.

Conformational Stability:

Computational models predict that the 1,3,6-trisulfonic arrangement minimizes steric clashes compared to 1,3,5 isomers. Molecular dynamics simulations suggest that solvation in polar solvents (e.g., water) further stabilizes the planar conformation through extensive hydrogen bonding.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy:

Key vibrational modes include:

- O-H Stretch : Broad band at ~3400 cm⁻¹ (hydroxyl group).

- S=O Asymmetric Stretch : Strong peaks at 1180–1250 cm⁻¹.

- C-S Stretch : Medium-intensity bands at 680–750 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3400 | Broad |

| S=O | 1180–1250 | Strong |

| C-S | 680–750 | Medium |

NMR Spectroscopy:

Computational Chemistry Approaches to Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into the electronic properties of this compound:

Key Findings:

- Electrostatic Potential : Negative potential localized around sulfonic groups, indicating sites for electrophilic attack.

- HOMO-LUMO Gap : 4.2 eV, suggesting moderate reactivity.

- Charge Distribution :

Molecular Orbital Analysis:

- HOMO : Localized on the naphthalene ring and hydroxyl group.

- LUMO : Dominated by sulfonic acid antibonding orbitals.

These computational results align with experimental reactivity trends, such as the compound’s preference for electrophilic substitution at the 4-position of the naphthalene ring.

Properties

IUPAC Name |

7-hydroxynaphthalene-1,3,6-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYNWDCUWOSEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211628 | |

| Record name | 2-Naphthol-3,6,8-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-66-1 | |

| Record name | 7-Hydroxy-1,3,6-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol-3,6,8-trisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol-3,6,8-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxynaphthalene-1,3,6-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-3,6,8-TRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CXX7DB88J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation to 2-Naphthol-6,8-disulfonic Acid

- Reactants: 2-Naphthol and fuming sulfuric acid (oleum).

- Conditions: Dissolve 2-naphthol in fuming sulfuric acid at 25-35°C, then heat to 150-170°C for 2-3 hours.

- Outcome: Formation of 2-naphthol-6,8-disulfonic acid.

Conversion to Potassium Salt

- Reactants: 2-Naphthol-6,8-disulfonic acid and potassium chloride.

- Conditions: Reaction temperature between 30-95°C.

- Outcome: Formation of 2-naphthol-6,8-disulfonic acid potassium salt.

Ammonolysis to 2-Naphthylamine-6,8-disulfonic Acid Potassium Salt

- Reactants: Potassium salt from previous step and ammonium hydroxide.

- Conditions: 0.4-1.2 MPa pressure, 60-180°C temperature.

- Outcome: Formation of 2-naphthylamine-6,8-disulfonic acid potassium salt.

Acidification to 2-Naphthylamine-6,8-disulfonic Acid

- Reactants: Potassium salt and hydrochloric acid.

- Conditions: 40-160°C.

- Outcome: 2-naphthylamine-6,8-disulfonic acid.

Final Sulfonation to 2-Naphthylamine-3,6,8-trisulfonic Acid

- Reactants: 2-Naphthylamine-6,8-disulfonic acid and fuming sulfuric acid (oleum).

- Conditions: 30-180°C.

- Outcome: 2-Naphthylamine-3,6,8-trisulfonic acid (final product).

This method is notable for its environmental consideration: sulfur oxide and hydrogen chloride gases generated are absorbed and recycled, reducing pollution and production costs. No wastewater or sludge is discharged during the process.

Alternative Process Using 2-Isonaphthol

Another preparation process utilizes 2-isonaphthol as the starting material:

- Step 1: Sulfonation of 2-isonaphthol in sulfuric acid to obtain sulfonated intermediates.

- Step 2: Salting out by adding ammonium hydroxide and sodium chloride, separating salt mixtures.

- Step 3: Ammonolysis of salt mixtures under catalytic conditions (with monoammonium sulfate and sulfurous acid as catalysts) in an autoclave at 130-160°C and 0.8-0.9 MPa for 8-12 hours.

- Step 4: Acidification, dehydration, and drying to obtain amide intermediates.

- Step 5: Final sulfonation in fuming sulfuric acid at 120-140°C for 8-10 hours to yield 2-naphthylamine-3,6,8-trisulfonic acid.

This process improves operational simplicity by combining salting out and ammoniation in one step, reduces wastewater issues, and lowers raw material consumption and production costs. Purity of the final product typically reaches 99.6-99.7% by HPLC analysis.

Summary Table of Key Preparation Parameters

| Step | Reactants/Intermediates | Conditions (Temp, Pressure) | Reaction Time | Outcome/Product | Notes |

|---|---|---|---|---|---|

| 1 | 2-Naphthol + Fuming Sulfuric Acid (oleum) | 25-35°C (initial), then 150-170°C | 2-3 hours | 2-Naphthol-6,8-disulfonic acid | Initial sulfonation |

| 2 | 2-Naphthol-6,8-disulfonic acid + KCl | 30-95°C | Not specified | Potassium salt of 2-naphthol-6,8-disulfonic acid | Salt formation |

| 3 | Potassium salt + Ammonium hydroxide | 60-180°C, 0.4-1.2 MPa | Not specified | 2-Naphthylamine-6,8-disulfonic acid potassium salt | Ammonolysis |

| 4 | Potassium salt + HCl | 40-160°C | Not specified | 2-Naphthylamine-6,8-disulfonic acid | Acidification |

| 5 | 2-Naphthylamine-6,8-disulfonic acid + oleum | 30-180°C | Not specified | 2-Naphthylamine-3,6,8-trisulfonic acid | Final sulfonation |

| Alt 1 | 2-Isonaphthol + Sulfuric acid | 40-80°C (feeding), 80°C (reaction) | 5-8 hours + 7 hours | Sulfonated product | Initial sulfonation (alternative route) |

| Alt 2 | Sulfonated product + NH4OH + NaCl (salting out) | 85°C | 2 hours | Salt mixture (G salt and R salt) | Salting out step |

| Alt 3 | Salt mixture + NH4OH + catalyst (autoclave) | 130-160°C, 0.8-0.9 MPa | 8-12 hours | Amino-G acid and amido-R acid mixture | Ammonolysis with catalyst |

| Alt 4 | Amino-G acid + Oleum | 120-140°C | 8-10 hours | 2-Naphthylamine-3,6,8-trisulfonic acid | Final sulfonation |

Research Findings and Industrial Considerations

Environmental Impact: The patented processes emphasize recycling of sulfur oxide and hydrogen chloride gases using falling-film absorbers, minimizing emissions and environmental pollution.

Purity and Yield: Final products achieve high purity (HPLC > 99.5%), essential for dye intermediate applications. The use of catalysts and optimized reaction conditions improves conversion efficiency and reduces raw material consumption.

Process Efficiency: The alternative method combining salting out and ammoniation in one step simplifies operations and reduces wastewater generation, addressing major industrial challenges in handling sulfonation by-products.

Scale: Industrial scale production (e.g., 1000 tons/year) is feasible with controlled temperature and pressure conditions, ensuring consistent product quality and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Naphthol-3,6,8-trisulfonic acid undergoes various chemical reactions, including:

Amination: At 240°C, it reacts to form 2-aminonaphthalene-3,6,8-trisulfonic acid.

Alkali Fusion: This process yields a mixture of dihydroxynaphthalenedisulfonic acids and eventually 4,6,7-trihydroxynaphthalene-2-sulfonic acid.

Diazo Coupling: This reaction occurs slowly at the 1-position, forming azo dyes.

Common Reagents and Conditions

Sulfuric Acid: Used in the initial sulfonation process.

Ammonia Water: Utilized in the amination reaction.

Alkali: Employed in the alkali fusion process.

Major Products

2-Aminonaphthalene-3,6,8-trisulfonic acid: Formed through amination.

Dihydroxynaphthalenedisulfonic acids: Produced via alkali fusion.

Azo Dyes: Resulting from diazo coupling reactions.

Scientific Research Applications

2-Naphthol-3,6,8-trisulfonic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various dyes and pigments.

Biology: Used in biochemical assays and as a staining agent.

Medicine: Investigated for its potential use in drug development and diagnostic tools.

Industry: Employed in the production of colorants for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 2-Naphthol-3,6,8-trisulfonic acid primarily involves its role as a coupling component in azo dye synthesis. The sulfonic acid groups enhance its solubility in water, facilitating its interaction with other chemical species. The molecular targets and pathways involved include electrophilic aromatic substitution reactions, where the compound acts as a nucleophile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*ΔpKa observed in cationic polyelectrolyte environments .

Key Differences:

- Sulfonation Degree : The trisulfonic acid has three sulfonic groups, enhancing water solubility and acidity compared to disulfonic analogs (G/R acids) .

- Functional Groups : Replacement of -OH with -NH₂ (e.g., K acid) alters reactivity, enabling coupling reactions for dyes like H acid . APTS, with a pyrene backbone, exhibits fluorescence, diverging from industrial dye applications .

Environmental and Industrial Considerations

Biological Activity

2-Naphthol-3,6,8-trisulfonic acid (NTS) is a sulfonated derivative of naphthol that has garnered attention for its biological activities and applications in various fields, including dye synthesis, biochemical assays, and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of NTS, highlighting its mechanisms of action, applications, and relevant research findings.

This compound possesses the molecular formula and features three sulfonic acid groups that enhance its solubility in water and reactivity compared to other naphthol derivatives. This unique structure allows it to participate in various chemical reactions, making it valuable in both industrial and research settings.

The biological activity of NTS is primarily attributed to its ability to act as a coupling agent in azo dye synthesis. The sulfonic acid groups improve its solubility, facilitating interactions with other chemical species. Mechanistically, NTS engages in electrophilic aromatic substitution reactions where it can act as a nucleophile.

Key Reactions Involving NTS:

- Amination : Reacts at elevated temperatures to form 2-aminonaphthalene-3,6,8-trisulfonic acid.

- Diazo Coupling : Forms azo dyes through slow reactions at the 1-position.

1. Dye Synthesis

NTS is extensively used in the production of azo dyes due to its ability to form stable dye complexes. These dyes are widely utilized in textiles and other industries for their vibrant colors and stability .

2. Biochemical Assays

NTS serves as a staining agent in various biochemical assays. Its properties allow it to bind effectively to proteins and nucleic acids, making it useful for visualizing biological samples under UV light .

3. Potential Therapeutic Uses

Research suggests that NTS may have applications in drug development. Its structural characteristics allow for modifications that could lead to novel therapeutic agents targeting specific biological pathways .

Case Study 1: Dye Production

A study investigated the efficiency of NTS in synthesizing azo dyes with specific focus on reaction conditions such as temperature and pH. The results indicated that optimal conditions led to high yields of vibrant dyes suitable for commercial applications.

Case Study 2: Biochemical Applications

In another study, NTS was evaluated for its effectiveness as a staining agent in histological preparations. The compound demonstrated superior binding affinity compared to traditional stains, highlighting its potential for enhancing visualization techniques in histology .

Safety and Toxicity

While NTS exhibits useful biological activities, safety assessments are crucial. The compound's toxicity profile indicates moderate risk when handled improperly; thus, appropriate safety measures should be implemented during its use in laboratory settings .

Q & A

Q. What is the synthetic pathway for 2-naphthol-3,6,8-trisulfonic acid, and how do reaction parameters influence product purity?

The synthesis involves sulfonation of β-naphthol (2-naphthol) using concentrated sulfuric acid and oleum under controlled temperature. Key steps include:

- Step 1 : Initial sulfonation at 70–80°C with concentrated H₂SO₄.

- Step 2 : Further sulfonation at 120°C with additional H₂SO₄.

- Step 3 : Final sulfonation with 40% oleum at 150°C to yield the trisulfonic acid .

Critical Parameters : - Temperature : Higher temperatures favor trisulfonic acid formation but may increase side products (e.g., G acid, R acid).

- Acid Concentration : Excess oleum ensures complete sulfonation but complicates purification .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Titration : Quantify sulfonic acid groups via acid-base titration .

- UV-Vis Spectroscopy : Monitor reaction progress using absorbance peaks (e.g., 280–320 nm for naphthol derivatives) .

- HPLC : Separate and quantify co-produced isomers (e.g., G acid, R acid) using ion-pair chromatography .

- Electrochemical Methods : Polarography or cyclic voltammetry to study redox behavior of sulfonic groups .

Q. What are the primary industrial applications of this compound in dye chemistry?

The compound serves as a precursor for:

- Azo Dyes : Coupling with diazonium salts to produce dyes like Acid Red 17 and Reactive Red 23 .

- Metal-Complex Dyes : Formation of copper complexes for direct dyes (e.g., Direct Blue 80) .

- K Acid (2-Naphthylamine-3,6,8-trisulfonic Acid) : A key intermediate for high-tinctorial-strength dyes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sulfonation yields for this compound?

Discrepancies arise from varying reaction conditions and co-production of isomers (e.g., G acid, R acid). Methodological recommendations:

- Fractional Crystallization : Separate isomers based on solubility differences in acidic media .

- Chromatographic Separation : Use ion-exchange resins or preparative HPLC to isolate pure trisulfonic acid .

- In Situ Monitoring : Employ real-time UV-Vis or Raman spectroscopy to optimize reaction endpoints .

Q. What strategies mitigate challenges in synthesizing derivatives like 2-naphthylamine-3,6,8-trisulfonic acid (K acid)?

- Amination Conditions : Replace hydroxyl groups with amines via Bucherer reaction under high-pressure ammonia .

- Selective Sulfonation : Use protective groups (e.g., acetyl) to direct sulfonation to specific positions .

- Purification : Recrystallize from hot water or ethanol to remove unreacted starting materials .

Q. How does the electrochemical behavior of this compound inform its reactivity in dye synthesis?

- Redox Activity : Sulfonic groups act as electron-withdrawing substituents, stabilizing intermediates during diazo coupling .

- pH-Dependent Reactivity : Protonation of sulfonic acids at low pH enhances electrophilicity, improving azo bond formation .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Sulfonation of β-Naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.